Home > Products > Screening Compounds P130210 > Dabigatran Impurity 9
Dabigatran Impurity 9 - 1408238-41-4

Dabigatran Impurity 9

Catalog Number: EVT-1445351
CAS Number: 1408238-41-4
Molecular Formula: C19H21N5O2
Molecular Weight: 351.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dabigatran Impurity 9 (IVA-9) is a known impurity of the drug Dabigatran etexilate. Dabigatran etexilate is a prodrug of Dabigatran, a potent direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. [] IVA-9 is classified as a process-related impurity, meaning it can arise during the manufacturing process of Dabigatran etexilate. [] The presence of impurities like IVA-9 can impact the quality, safety, and efficacy of pharmaceutical products. [] Therefore, it is essential to understand its formation, properties, and control strategies during drug development.

Dabigatran Etexilate

Compound Description: Dabigatran etexilate is a prodrug of dabigatran, a novel anticoagulant drug that acts as a direct and reversible thrombin inhibitor. [, , ] It is used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of venous thromboembolism. [, , , ]

Relevance: Dabigatran etexilate is the parent compound of Dabigatran Impurity 9. Impurities are often structurally related to the parent compound, arising from side reactions during synthesis or degradation processes. [, ] Understanding the structure and formation of impurities like Dabigatran Impurity 9 is crucial for ensuring the quality and safety of Dabigatran etexilate drug substance. []

Dabigatran Dimer

Compound Description: Dabigatran dimer is a potential impurity of dabigatran etexilate, formed by the dimerization of two dabigatran molecules. []

Relevance: As a potential impurity arising during the manufacturing of Dabigatran etexilate, Dabigatran dimer is structurally related to Dabigatran Impurity 9 through its shared core structure with the parent compound. [] The presence of such impurities can impact the quality and efficacy of the drug substance. []

Dabigatran n-Propyl Ester

Compound Description: Dabigatran n-propyl ester is another potential impurity of dabigatran etexilate, formed by the esterification of dabigatran with n-propanol. []

Relevance: Similar to Dabigatran dimer, Dabigatran n-propyl ester is structurally related to Dabigatran Impurity 9. They share a common core structure with Dabigatran etexilate, and their presence as impurities can influence the quality of the drug substance. [] The identification and control of these impurities are essential in pharmaceutical development and manufacturing. []

3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) (Ivabradine Impurity-9)

Compound Description: 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) is an impurity of Ivabradine, a drug used to treat heart failure and certain types of heart rhythm problems. [] This specific impurity, referred to as Ivabradine Impurity-9, is analyzed using spectrophotometric and titrimetric techniques. []

Overview

Dabigatran Impurity 9 is a significant impurity associated with the synthesis of dabigatran etexilate, an oral anticoagulant medication. Understanding this impurity is crucial for pharmaceutical quality control and ensuring the safety and efficacy of dabigatran etexilate formulations. This article explores the source, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications of Dabigatran Impurity 9.

Source and Classification

Dabigatran etexilate is a prodrug that converts to dabigatran in vivo, which inhibits thrombin and prevents clot formation. Dabigatran Impurity 9 arises during the synthesis of dabigatran etexilate, specifically through reactions involving amidine derivatives and hydrolysis processes. It is classified as a degradation product and is often monitored to ensure compliance with regulatory standards for pharmaceutical purity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dabigatran Impurity 9 typically involves the Pinner reaction, where higher temperatures can lead to increased formation of this impurity. Key steps in its synthesis include:

  1. Starting Material: The process begins with the reaction of an amidine derivative.
  2. Reaction Conditions: The Pinner reaction is conducted at elevated temperatures (around 35 °C), which promotes the formation of various impurities, including Dabigatran Impurity 9.
  3. Purification: Following synthesis, column chromatography is often employed to isolate Dabigatran Impurity 9 due to its high polarity, which complicates separation from other similar compounds .
Molecular Structure Analysis

Structure and Data

Dabigatran Impurity 9 has a complex molecular structure characterized by specific functional groups that contribute to its properties. The molecular formula for this impurity is typically represented as C32H36N6O6C_{32}H_{36}N_6O_6 with a molecular weight around 600 g/mol. Structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence of key functional groups and structural integrity .

Chemical Reactions Analysis

Reactions and Technical Details

Dabigatran Impurity 9 can undergo various chemical reactions during its synthesis and purification:

  • Hydrolysis: This impurity is often formed through hydrolysis reactions where the amidine group reacts with water under acidic conditions.
  • Acylation: Subsequent acylation steps may be required to convert intermediate products into more stable forms or to further purify them.
  • Chromatography: High-performance liquid chromatography (HPLC) is commonly used for quantifying impurities in pharmaceutical preparations, including Dabigatran Impurity 9 .
Mechanism of Action

Process and Data

The mechanism of action for Dabigatran Impurity 9 primarily relates to its formation during the synthesis of dabigatran etexilate. While it does not exhibit anticoagulant properties itself, understanding its formation mechanism helps in optimizing synthetic pathways to minimize impurities in the final product. The key steps involve:

  1. Formation via Pinner Reaction: The amidine reacts under specific conditions leading to various byproducts.
  2. Degradation Pathways: Environmental factors such as moisture can lead to further degradation of dabigatran etexilate into impurities like Dabigatran Impurity 9 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dabigatran Impurity 9 exhibits several notable physical and chemical properties:

Applications

Scientific Uses

Dabigatran Impurity 9 serves several important roles in pharmaceutical sciences:

  • Quality Control: It acts as a reference standard for assessing the purity of dabigatran etexilate formulations.
  • Research Tool: Understanding this impurity aids in the development of improved synthetic methods that reduce unwanted byproducts.
  • Regulatory Compliance: Monitoring levels of Dabigatran Impurity 9 ensures adherence to pharmaceutical regulations regarding drug safety .

Properties

CAS Number

1408238-41-4

Product Name

Dabigatran Impurity 9

IUPAC Name

ethyl 2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carboxylate

Molecular Formula

C19H21N5O2

Molecular Weight

351.41

InChI

InChI=1S/C19H21N5O2/c1-3-26-19(25)13-6-9-16-15(10-13)23-17(24(16)2)11-22-14-7-4-12(5-8-14)18(20)21/h4-10,22H,3,11H2,1-2H3,(H3,20,21)

InChI Key

PPAZZPSWYIRKMT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C

Synonyms

Dabigatran Impurity 9;1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-, ethyl ester;ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.